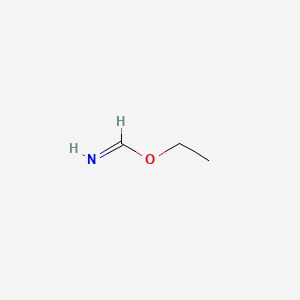

Ethyl formimidate

Description

Contextualization of Ethyl Formimidate within Imidate Chemistry

Imidates are a class of organic compounds characterized by the functional group R-C(=NR')OR''. This compound's reactivity and utility are best understood by examining its structure and how it compares to other related compounds within this class.

This compound is structurally classified as a carboximidate, which is an ester of a carboximidic acid (in this case, formimidic acid, HC(=NH)OH). Its systematic IUPAC name is ethyl methanimidate. nih.govnih.gov The compound is commonly handled in its more stable hydrochloride salt form, this compound hydrochloride. nih.gov This salt is a solid at room temperature with a melting point of 75 °C, at which it decomposes. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| IUPAC Name | ethyl methanimidate nih.gov | ethyl methanimidate;hydrochloride nih.gov |

| Molecular Formula | C₃H₇NO nih.gov | C₃H₈ClNO nih.gov |

| Molar Mass | 73.09 g/mol nih.gov | 109.55 g/mol nih.gov |

| CAS Number | 44234-35-7 nih.gov | 16694-46-5 nih.gov |

| Form | Data not available | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | Data not available | 75 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCOC=N nih.gov | Cl.CCOC=N sigmaaldrich.com |

The reactivity of imidates like this compound is centered on the electrophilic nature of the imidate carbon atom. This carbon is bonded to two electronegative atoms, nitrogen and oxygen, which withdraw electron density and make it a target for nucleophiles.

When comparing this compound to a related compound such as benzyl (B1604629) formimidate, the primary difference in reactivity arises from the substituent on the oxygen atom.

Electronic Effects: The ethyl group in this compound is a simple alkyl group that acts as a weak electron-donating group through induction. In contrast, the benzyl group in benzyl formimidate has a more complex electronic influence and offers different strategic possibilities in synthesis.

Leaving Group Ability: The ethoxy group in this compound is a competent leaving group in nucleophilic substitution reactions.

Synthetic Utility: The benzyl group in benzyl formimidate provides a distinct advantage in that it can be selectively removed through hydrogenolysis, a common deprotection strategy in multi-step synthesis. This allows for the unmasking of a functional group at a later stage, a level of control not afforded by the more robust ethyl group.

In essence, while both compounds share the core electrophilic reactivity of the formimidate group, the choice between an ethyl or benzyl derivative is a strategic one, dictated by the specific requirements of the synthetic route, particularly concerning deprotection strategies.

This compound, especially as its hydrochloride salt, is a direct precursor to the reactive formimidoyl cation. Protonation of the imino nitrogen atom creates a delocalized positive charge across the formimidate moiety, significantly enhancing the electrophilicity of the imidate carbon. This activation is crucial for its function in many organic transformations.

A prime example is the Pinner reaction, which utilizes imidate salts (often called Pinner salts) as key intermediates. nih.gov In this reaction, the this compound salt reacts with various nucleophiles. For instance, its reaction with hydrazides can lead to the formation of triazole derivatives, demonstrating its role in constructing nitrogen-containing heterocycles. nih.gov The pre-formed, stable hydrochloride salt provides a convenient and reactive source of the formimidoyl cation for these synthetic applications.

Significance as a Versatile Organic Building Block in Advanced Synthesis

This compound hydrochloride is a recognized nitrogen-containing organic building block used in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules. sigmaaldrich.commdpi.com

Detailed research findings have demonstrated its utility in various synthetic contexts:

Heterocycle Synthesis: It is a key reactant for preparing heterocycles such as s-triazines and various imidazole (B134444) derivatives. sigmaaldrich.com Specifically, it is used to construct 5-aminoimidazole-4-carboxylic acid ribotides, which are important biological molecules. sigmaaldrich.com

Multi-component Reactions: this compound derivatives are employed in reactions that build complex molecular architectures in a few steps. For example, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with carbonyl compounds and bases to form seven-membered rings, which then cyclize further to yield pyrrolo[4,3-b] nih.govnih.govdiazepines. researchgate.net

Precursors for Fused Pyrimidines: Compounds containing 2-formimidate-3-carbonitrile moieties, which can be synthesized from precursors using reagents like triethyl orthoformate, are important intermediates for creating fused pyrimidine (B1678525) systems. mdpi.com These resulting heterocyclic structures are investigated for various medicinal applications. mdpi.com

Synthesis of Natural Product Analogs: The reagent is used in the synthesis of biologically active molecules, including the amination of an acyclic precursor to form Bredinin, an immunosuppressive agent. sigmaaldrich.com

Pinner Reaction Applications: Beyond simple heterocycles, the Pinner reaction strategy using this compound intermediates has been applied to the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, which are valuable structures in medicinal chemistry. nih.gov

Upon heating, this compound hydrochloride can degrade to yield formamidine (B1211174) hydrochloride, ethyl formate (B1220265), and ethyl chloride, a reactivity profile that is also considered in its synthetic applications. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZYPWDHDAPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329223 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44234-35-7 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Formimidate and Its Derivatives

Established Synthetic Routes to Ethyl Formimidate

Established methods for synthesizing this compound primarily rely on the reactions of simple, readily available starting materials.

The Pinner reaction is a classic and fundamental method for synthesizing imidates. wikipedia.orgnumberanalytics.comresearchgate.net It involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org For the specific synthesis of this compound, hydrogen cyanide would be the nitrile that reacts with ethanol (B145695). The reaction is typically promoted by a strong acid, most commonly anhydrous hydrogen chloride (HCl). google.comnih.gov

The mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile carbon toward nucleophilic attack by the alcohol. numberanalytics.comnih.govnumberanalytics.com The resulting intermediate then undergoes proton transfer to yield the this compound, which is isolated as a stable crystalline solid known as a Pinner salt (in this case, this compound hydrochloride). wikipedia.orgnih.govwikipedia.org To prevent the thermodynamically unstable imidate salt from eliminating to an amide and an alkyl chloride, the reaction is often carried out at low temperatures. wikipedia.org

This acid-catalyzed alcoholysis is a general method applicable to various nitriles and alcohols for producing a wide range of imidates. nih.govresearchgate.net While the Pinner reaction specifically refers to the acid-catalyzed process, similar outcomes can sometimes be achieved using base catalysis, offering a complementary approach for nitriles that are unreactive under acidic conditions. wikipedia.orglookchem.com

The synthesis of imidate derivatives can be accomplished through the reaction of amines with orthoesters. While a direct and widely cited synthesis of this compound from diaminomaleonitrile (B72808) and orthoesters is specific, the underlying reaction is a well-established condensation process. Orthoesters, such as triethyl orthoformate, are known to react with amino compounds. In such a reaction, the orthoester would serve as a source of the formimidate carbon, and the amine would displace the alkoxy groups to form the C=N bond characteristic of an imidate. This general reactivity pattern provides a plausible, though more specialized, route to formimidate structures from precursors like diaminomaleonitrile.

Ethyl imidate hydrochlorides are stable precursors that can be used to synthesize a variety of more complex derivatives. orgsyn.org A common strategy involves a two-step protocol beginning with the acylation of the imidate hydrochloride. mdpi.com In the first step, the ethyl imidate hydrochloride is treated with an acyl chloride in the presence of a base. mdpi.com This reaction yields an N-acyl ethyl imidate. semanticscholar.org

These N-acylated intermediates are reactive and can undergo further transformations. One notable example is the Michaelis–Becker-like nucleophilic addition of diethyl phosphite (B83602) to the ethyl N-acylimidate. mdpi.com This second step leads to the formation of diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates, which are valuable phosphorus-containing analogues of amino acids. mdpi.comsemanticscholar.org To improve the efficiency of this addition, especially for substrates with certain protecting groups like Cbz, modifications such as reducing the reaction temperature to as low as -40 °C may be necessary. mdpi.com

Table 1: Two-Step Synthesis of 1-(N-acylamino)-1-ethoxyalkylphosphonates from Ethyl Imidate Hydrochlorides

| Step | Reactants | Product | Key Conditions |

| 1. Acylation | Ethyl imidate hydrochloride, Acyl chloride | Ethyl N-acylimidate | Presence of a selected base. |

| 2. Addition | Ethyl N-acylimidate, Diethyl phosphite | Diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonate | Michaelis–Becker-like reaction; may require reduced temperatures (-40 °C) and excess nucleophile. mdpi.com |

| This table summarizes the general two-step protocol for transforming ethyl imidate hydrochlorides into phosphonate (B1237965) derivatives. |

Triethyl orthoformate (TEOF), an orthoester of formic acid, is a versatile and commonly used reagent in the synthesis of formimidate derivatives and other heterocyclic compounds. mdpi.comatamanchemicals.com It can react with a wide range of amines through condensation reactions. mdpi.com For example, the reaction of TEOF with primary amines can lead to the formation of ethyl N-substituted formimidates. The reaction proceeds via the initial nucleophilic addition of the amine to TEOF, followed by the elimination of two molecules of ethanol. mdpi.com

TEOF is also frequently employed in one-pot, multi-component reactions. mdpi.com A notable example is the three-component reaction involving an amine, TEOF, and diethyl phosphite. researchgate.net This condensation is a powerful method for synthesizing nitrogenous bisphosphonates and has been carried out using various catalysts. researchgate.net The versatility of TEOF makes it a key building block for creating a diverse library of compounds derived from a formimidate core structure. mdpi.com

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods, such as one-pot and catalyst-free reactions.

An advanced approach for the synthesis of this compound analogues involves the one-pot, catalyst-free transformation of α-ethoxy derivatives of phosphorus-containing amino acid analogues. nih.gov This method is used to create biologically significant N-protected 1-aminobisphosphonates from N-protected 1-amino-1-ethoxyalkylphosphonates. semanticscholar.orgnih.gov

The strategy is based on a three-component reaction of a starting 1-(N-acylamino)-1-ethoxyphosphonate with triphenylphosphonium tetrafluoroborate (B81430) and triethyl phosphite. nih.gov This process is notable for proceeding under mild reaction conditions and, in most cases, does not require a catalyst, which enhances its economic and ecological attractiveness. mdpi.comnih.gov The reaction facilitates the synthesis of structurally diverse N-protected bisphosphonic analogues of α-amino acids with good to excellent yields. nih.govresearchgate.net Monitoring of the reaction by ³¹P NMR spectroscopy has allowed for the identification of intermediate species, leading to a proposed reaction mechanism where the in-situ formation of a phosphonium (B103445) salt is a crucial step. nih.gov

Table 2: One-Pot Synthesis of N-Protected Bisphosphonic Analogs

| Feature | Description | Reference |

| Reaction Type | One-pot, three-component transformation. | nih.gov |

| Starting Material | Diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates. | mdpi.com |

| Reagents | Triphenylphosphonium tetrafluoroborate, Triethyl phosphite. | nih.gov |

| Key Advantage | Catalyst-free in most cases, mild conditions, good to excellent yields. | mdpi.comnih.gov |

| Product Class | Structurally diverse N-protected bisphosphonic analogs of α-amino acids. | semanticscholar.org |

| This table highlights the key aspects of the advanced, one-pot synthetic methodology for preparing this compound analogues. |

Microwave-Assisted Synthesis of Formimidate-3-carbonitrile Derivatives

The application of microwave irradiation has emerged as a powerful and efficient technique for the synthesis of formimidate-3-carbonitrile derivatives, offering significant advantages over conventional heating methods. mdpi.comnih.gov Research demonstrates that the microwave-assisted reaction of 2-amino-3-carbonitrile derivatives with an excess of triethyl orthoformate and catalytic amounts of acetic acid leads to the formation of the corresponding 2-formimidate-3-carbonitriles in excellent yields. mdpi.com

A key benefit of this approach is the dramatic reduction in reaction time. nih.govnih.gov While traditional solvothermal methods often require several hours to reach completion, the microwave-assisted protocol can achieve comparable or even superior results in as little as 20 minutes. mdpi.com This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can enhance reaction rates. nih.gov The yields for these microwave-assisted syntheses are typically high, often ranging from 88% to 95%. mdpi.com The use of microwave technology is also considered a green chemistry approach as it can lead to reduced energy consumption and potentially solvent-free conditions. nih.govresearchgate.net Spectroscopic analysis, including NMR and IR, has been used to confirm the successful formation of the desired 2-formimidate-3-carbonitrile products. mdpi.com

Table 1: Comparison of Synthetic Methods for 2-Formimidate-3-carbonitrile Derivatives This table is interactive. Click on headers to sort.

| Feature | Microwave-Assisted Synthesis | Conventional Solvothermal Method |

|---|---|---|

| Reaction Time | ~20 minutes mdpi.com | Several hours mdpi.com |

| Product Yield | 88–95% mdpi.com | Good, but often requires longer times mdpi.com |

| Energy Efficiency | High nih.gov | Lower compared to microwave nih.gov |

| Key Advantage | Rapid reaction rate, high efficiency mdpi.comnih.gov | Established methodology |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Influence of Catalysts (e.g., DMAP, pyridine (B92270) derivatives) on Reaction Rates and Selectivity

Catalysts play a pivotal role in the synthesis of this compound, primarily by accelerating reaction rates and improving the selectivity towards the desired product. 4-Dimethylaminopyridine (DMAP) is recognized as a highly efficient acylation catalyst, often demonstrating superior performance compared to pyridine. highfine.com The strong nucleophilic nature of DMAP significantly speeds up reactions, leading to shorter completion times and improved yields. highfine.com

Pyridine and its derivatives are also commonly employed as catalysts in organic synthesis. nih.gov The effectiveness of a pyridine-based catalyst is governed by both electronic and steric factors of the substituents on the pyridine ring. nih.gov Electron-donating groups can enhance the nucleophilicity and catalytic activity of the pyridine nitrogen, while bulky substituents near the nitrogen atom may introduce steric hindrance, potentially slowing the reaction. nih.gov The choice of catalyst is therefore a crucial decision in designing an efficient synthetic route, with the goal of maximizing the rate of the desired reaction while minimizing side reactions.

Table 2: Overview of Catalysts in Related Organic Syntheses This table is interactive. Click on headers to sort.

| Catalyst | Type | General Influence on Reaction |

|---|---|---|

| DMAP | Acylation Catalyst | High catalytic activity, significantly accelerates reaction rates. highfine.com |

| Pyridine Derivatives | Base/Nucleophilic Catalyst | Activity is dependent on electronic and steric properties of ring substituents. nih.gov |

| Acetic Acid | Acid Catalyst | Used in the formation of formimidates from amino-nitriles and triethyl orthoformate. mdpi.com |

Kinetic Studies and In-Situ Spectroscopic Monitoring

Understanding the kinetics of a reaction is fundamental to its optimization. Kinetic studies provide detailed insights into reaction rates, mechanisms, and the influence of various parameters such as concentration and temperature. rsc.org A powerful method for acquiring this data is through in-situ spectroscopic monitoring, which allows for the real-time observation of a reaction as it progresses. researchgate.netmdpi.com

Techniques like Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with an Attenuated Total Reflection (ATR) probe, are invaluable. nih.gov The probe can be inserted directly into the reaction vessel, enabling the continuous collection of spectra. mdpi.com This "molecular video" of the reaction allows researchers to track the concentration of reactants, products, and any transient intermediates without the need for disruptive sampling and offline analysis. mdpi.com Similarly, operando Raman spectroscopy has been successfully used to develop detailed kinetic models that can describe the formation of both main products and by-products, incorporating the effects of reactant concentration and temperature. rsc.org This in-depth understanding is essential for scaling up processes safely and reliably. mdpi.com

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly impact the outcome of this compound synthesis.

Solvent Effects: A solvent is not merely an inert medium but can actively influence reaction rates, conversion, and product selectivity. researchgate.net Solvents can alter the stability of reactants and transition states, compete with reactants for catalyst interaction, and in some cases, open alternative reaction pathways. researchgate.net For instance, in a related formylation reaction, toluene (B28343) was found to yield better product selectivity compared to 1,2-dichloroethane (B1671644) (DCE). mdpi.com The selection of an appropriate solvent is therefore a key step in optimizing the reaction environment to favor the desired product formation.

Table 3: Influence of Reaction Conditions This table is interactive. Click on headers to sort.

| Parameter | Effect on Synthesis | Example/Note |

|---|---|---|

| Solvent | Influences reaction rate, selectivity, and mechanism. researchgate.net | Toluene showed better selectivity than DCE in a similar formylation. mdpi.com |

| Temperature | Affects the balance between reaction rate and product selectivity. nih.gov | Optimal temperature maximizes conversion while minimizing by-product formation. researchgate.netdergipark.org.tr |

Reactivity Profiles and Mechanistic Investigations of Ethyl Formimidate

Nucleophilic Addition and Substitution Reactions

The core reactivity of ethyl formimidate involves the addition of nucleophiles to the carbon-nitrogen double bond, often followed by the elimination of ethanol (B145695). This sequence provides a direct route to incorporating a formyl-equivalent group into various molecular frameworks.

The reaction between this compound and primary or secondary amines is a fundamental transformation that typically yields N-substituted formamidines. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the imidate. This addition is followed by the elimination of an ethanol molecule, resulting in the formation of the corresponding amidine.

This reaction is a key step in the synthesis of more complex molecules. For instance, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate readily reacts with amino alcohols to produce amidines, which can then be used as precursors for imidazole (B134444) synthesis. researchgate.net Similarly, its reaction with guanidine (B92328) has been studied with the aim of forming a specific amidine derivative, which was anticipated to cyclize into an imidazole. researchgate.net

While amidines are the primary products, formamides can also be generated, often through subsequent hydrolysis of the initially formed amidine or imidate under certain reaction conditions. researchgate.netnih.govnih.gov The choice of solvent and base can influence the reaction outcome. For example, studies on related imidates have shown that the reaction of guanidinium (B1211019) chloride in the presence of sodium ethoxide can lead to different products compared to reactions run with other bases like DBU or triethylamine. researchgate.net

Reaction of this compound Derivatives with Amines

| Reactant 1 | Reactant 2 | Product Type | Ref |

|---|---|---|---|

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols (e.g., HO(CH2)nNH2) | Amidine | researchgate.net |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidine | Amidine (intended), Pyrimidine (B1678525) (observed) | researchgate.net |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Hydrazine (B178648) monohydrate | Formamidrazone | researchgate.net |

This compound undergoes condensation reactions with a variety of nucleophiles beyond simple amines. While direct reactions with phenols and thiols are less commonly documented than those with amines, the underlying principle of nucleophilic attack on the imidate carbon remains the same. These reactions lead to the formation of new carbon-oxygen or carbon-sulfur bonds, with the concurrent elimination of ethanol.

The products of these condensation reactions, such as imines and enamines, are themselves versatile synthetic intermediates. chemistrysteps.com Imines, or Schiff bases, contain a carbon-nitrogen double bond and are formed from the reaction of primary amines with carbonyl compounds, a process analogous to the reactivity of this compound. organic-chemistry.orgmasterorganicchemistry.com Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. chemistrysteps.com The formation of these structures proceeds through an iminium ion intermediate. chemistrysteps.comnih.gov The reactivity of this compound allows for the generation of such valuable intermediates, which can participate in further synthetic transformations, including multicomponent reactions to build complex molecular architectures like γ-lactams and pyrrolidinone derivatives. nih.gov

Cyclization Reactions for Heterocyclic System Construction

Perhaps the most significant application of this compound in organic synthesis is its use as a key component in the construction of heterocyclic rings. By incorporating a reactive formimidate group into a molecule, chemists can trigger cyclization reactions to form stable and medicinally relevant ring systems.

This compound is a powerful tool for constructing five-membered heterocyclic rings like imidazoles and pyrazoles through intramolecular cyclization pathways. The general strategy involves first reacting a substituted this compound derivative with a molecule containing a nucleophilic group. The resulting intermediate, typically an amidine, is then induced to cyclize. researchgate.net

For example, the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with amino alcohols or hydrazine produces amidine or formamidrazone intermediates, respectively. researchgate.net In the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), these intermediates undergo intramolecular cyclization to yield highly functionalized imidazoles. researchgate.netresearchgate.net The nature of the base and the reaction conditions can be tuned to control the final product. researchgate.net These imidazole derivatives serve as versatile scaffolds for the synthesis of purines and imidazo[4,5-b]pyridines. researchgate.net While direct synthesis of pyrazoles from this compound is less common, related methodologies for synthesizing fused pyrazoles often involve the cyclization of intermediates that could be derived from imidate chemistry. rsc.org

Intramolecular Cyclization to Form Imidazoles

| Starting Material | Reagent | Intermediate | Product | Ref |

|---|---|---|---|---|

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols | Amidine | 4-(Cyanoformimidoyl)imidazole-5-amine | researchgate.net |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Hydrazine monohydrate | Formamidrazone | 1,5-Diamino-4-cyanoimidazole | researchgate.net |

This compound and its derivatives also participate in intermolecular cyclization reactions, where the imidate-containing molecule reacts with another species to form a new ring system. These reactions often proceed through a stepwise mechanism involving initial nucleophilic attack on the imidate, followed by a subsequent ring-closing event.

An illustrative example is the reaction of ethyl N-(2-amino-1,2-dicyanovinyl)formimidate with guanidine. researchgate.net The intended pathway was the formation of an amidine intermediate followed by intramolecular cyclization. However, under specific conditions (using sodium ethoxide in dilute THF), the reaction yielded a pyrimidine derivative through an unexpected intermolecular pathway. researchgate.net This highlights how reaction conditions can dramatically alter the course of the cyclization, leading to different heterocyclic cores. Three-component reactions, where an aldehyde, an amine, and a third component react in one pot, often proceed through imine or iminium intermediates that are structurally related to this compound, leading to complex cyclic products like dispiro-substituted piperidines. nih.gov

A major application of this compound chemistry is the synthesis of fused heterocyclic systems, where a heterocyclic ring is annulated onto another ring. Compounds containing 2-formimidate-3-carbonitrile moieties are particularly valuable precursors for fused pyrimidines. mdpi.com The use of these formimidate precursors is considered more environmentally friendly than alternatives because the byproduct is ethanol. mdpi.com

Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system found in many nucleotides. nih.gov this compound derivatives can be utilized in multi-step syntheses to construct this fused ring system.

s-Triazines: While specific examples starting directly from simple this compound are not prominent, related triazine-containing fused systems like pyrrolo[1,2-d] researchgate.netnih.govresearchgate.nettriazines are synthesized via cyclization of hydrazides with orthoesters, a reaction that shares mechanistic features with imidate chemistry. nih.gov

Pyrrolo[4,3-b] researchgate.netnih.govdiazepines: Research has shown that ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate can be converted into pyrrolo[4,3-b] researchgate.netnih.govdiazepines. The process involves reaction with a ketone, formation of a Schiff's base, and a subsequent double cyclization. researchgate.net

Pyrano[2,3-d]pyrimidinones: These fused systems are of interest for their potential biological activities. Syntheses often involve the reaction of a pyran ring precursor containing a 2-formimidate-3-carbonitrile moiety with a nucleophile, leading to the formation of the fused pyrimidine ring. mdpi.com

Fused Heterocyclic Systems from this compound Derivatives

| Fused System | Precursor/Method | Ref |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Multi-step synthesis involving formimidate derivatives. | nih.gov |

| Pyrrolo[4,3-b] researchgate.netnih.govdiazepines | Reaction of an this compound derivative with ketones. | researchgate.net |

| Pyrano[2,3-d]pyrimidinones | Cyclization of precursors containing 2-formimidate-3-carbonitrile moieties. | mdpi.com |

Metal-Catalyzed Transformations

The utility of this compound extends to the realm of sophisticated organometallic chemistry, where it participates in reactions that forge complex molecular architectures.

This compound hydrochloride has been identified as a reactant in molybdenum-catalyzed asymmetric ring-closing metathesis (RCM) for the synthesis of cyclic amides and amines. sigmaaldrich.com This application underscores the compound's role in advanced organic synthesis, where the formation of cyclic structures is a key objective. Molybdenum-based catalysts are known for their efficacy in olefin metathesis, and their application in asymmetric variants allows for the stereocontrolled synthesis of chiral molecules. The involvement of this compound in such reactions points to its utility as a precursor for introducing nitrogen-containing functionalities into cyclic systems.

While specific examples detailing the reaction of this compound itself are not extensively documented in broad literature, its role as a reactant suggests it is a building block in the synthesis of more complex diene precursors necessary for RCM. The general mechanism for molybdenum-catalyzed RCM involves the formation of a metal-alkylidene complex, which then engages in a [2+2] cycloaddition with an alkene, leading to a metallacyclobutane intermediate. Subsequent cycloreversion and regeneration of the catalyst result in the formation of a new carbon-carbon double bond, thereby closing the ring.

Degradation Pathways and Chemical Stability Analysis

The stability of this compound is a critical factor in its handling, storage, and application. Its decomposition can be initiated by thermal stress or through hydrolysis, leading to a variety of products.

When subjected to heat, this compound hydrochloride undergoes degradation. sigmaaldrich.com The decomposition process yields several smaller molecules, including formamidine (B1211174) hydrochloride, ethyl formate (B1220265), and ethyl chloride. sigmaaldrich.com This degradation pathway highlights the lability of the formimidate structure under thermal duress. The melting point of this compound hydrochloride is reported as 75 °C with decomposition. sigmaaldrich.com

| Precursor | Condition | Degradation Products |

| This compound Hydrochloride | Heating | Formamidine Hydrochloride, Ethyl Formate, Ethyl Chloride sigmaaldrich.com |

This interactive table summarizes the thermal degradation products of this compound hydrochloride.

The thermal decomposition of the related compound, ethyl chloroformate, has also been studied, showing the formation of ethylene (B1197577) and, under certain conditions, ethyl chloride. researchgate.net This suggests that the ethyl group in such molecules can be eliminated as either ethylene or converted to ethyl chloride, depending on the reaction conditions and the other functional groups present.

By analogy, the hydrolysis of this compound is expected to yield ethanol and formamidine. In an acidic or neutral aqueous solution, formamidine would be present as the formamidinium ion. The reaction is essentially the cleavage of the C-O bond by water.

Expected Hydrolysis of this compound:

HC(=NH)OC₂H₅ + H₂O → C₂H₅OH + HC(=NH)NH₂

This reaction is significant as it dictates the conditions under which this compound can be used and stored, particularly in the presence of moisture.

Rearrangement Reactions and Isomerization Processes

This compound and its derivatives can participate in rearrangement reactions, which are fundamental processes in organic chemistry that alter the carbon skeleton or the position of functional groups within a molecule.

In studies concerning the oxidation of ethyl formate, a reaction analogous to what might be expected for this compound, the α-ester rearrangement has been identified as a significant pathway. sigmaaldrich.com During the chlorine-initiated oxidation of ethyl formate, an HC(O)OCH(O)CH₃ radical is formed. sigmaaldrich.com This radical can undergo an α-ester rearrangement, which is a competitive process with its reaction with molecular oxygen. sigmaaldrich.com This type of rearrangement is a 1,2-shift that results in a more stable radical species.

While direct studies on the alpha-ester rearrangement of this compound in oxidation are not prevalent, the behavior of ethyl formate provides a strong model for this reactivity. Such rearrangements are crucial in understanding the atmospheric chemistry and degradation mechanisms of volatile organic compounds.

Dimroth Rearrangement in Derivative Synthesis

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms within a ring system. consensus.appnih.gov This rearrangement is particularly relevant in the chemistry of pyrimidine derivatives, which can be synthesized using this compound as a key building block. The most common manifestation of this rearrangement in pyrimidine chemistry is the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines. nih.gov This transformation typically proceeds through a ring-opening and ring-closure mechanism and can be catalyzed by either acids or bases. consensus.app

The general mechanism for the Dimroth rearrangement in pyrimidine derivatives, such as those that can be formed from this compound, involves a nucleophilic attack on the pyrimidine ring, leading to the opening of the heterocyclic ring. This is followed by a rotation of the side chain and subsequent ring closure to form the thermodynamically more stable rearranged product. nih.govnih.gov

A proposed mechanism for the base-catalyzed Dimroth rearrangement begins with the addition of a hydroxide (B78521) ion to the pyrimidine ring, which facilitates the opening of the ring to form an intermediate. Subsequent rotation and ring closure lead to the rearranged product. researchgate.net In an acidic medium, the rearrangement is initiated by the protonation of a nitrogen atom in the pyrimidine ring, which also leads to ring opening and subsequent isomerization. nih.gov

While this compound is a logical precursor for the synthesis of N-substituted 2-iminopyrimidines that are primed for Dimroth rearrangement, specific and detailed research findings on the direct synthesis and subsequent rearrangement of a derivative from this compound are not extensively documented in readily available literature. However, the synthesis of various substituted pyrimidines and their subsequent rearrangement is a well-established field of study.

Another relevant example is the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides. The resulting adducts cyclize in the presence of sodium hydroxide to form imidazo[1,2-a]pyrimidin-3-ylsulfonamides. The formation of the 3-substituted isomer instead of the expected 2-substituted isomer is explained by a Dimroth rearrangement of the intermediate. consensus.app

These findings from related pyrimidine systems provide a strong indication of the reactivity that can be expected from derivatives synthesized using this compound. The following table summarizes research findings on the Dimroth rearrangement in pyrimidine derivatives that are structurally analogous to those that could be prepared from this compound.

Table 1: Research Findings on Dimroth Rearrangement in Pyrimidine Derivatives

| Starting Material/Intermediate | Reaction Conditions | Rearranged Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates | 1. Hydrolysis 2. Amidation | Imidazo[1,2-a]pyrimidine-3-carboxylic acid amides | Not Specified | nih.gov |

| N-[2,2-dichloro-1-(hetarylamino)-2-phenylethyl]sulfonamides | NaOH | Imidazo[1,2-a]pyrimidin-3-ylsulfonamides | Good | consensus.app |

| 2-imino-1-methyl-1,2-dihydropyrimidine | Base | 2-(methylamino)-pyrimidine | Not Specified | nih.gov |

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-substituted 2-imino-1,2-dihydropyrimidines |

| 2-substituted aminopyrimidines |

| Imidazo[1,2-a]pyrimidines |

| Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates |

| Imidazo[1,2-a]pyrimidine-3-carboxylic acid amides |

| 2-aminopyrimidines |

| N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides |

| Imidazo[1,2-a]pyrimidin-3-ylsulfonamides |

| 2-imino-1-methyl-1,2-dihydropyrimidine |

| 2-(methylamino)-pyrimidine |

| N4-Acylamino-2′-deoxycytidine derivatives |

| nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidin-5(6H)-ones |

Advanced Synthetic Applications of Ethyl Formimidate in Organic Chemistry

Construction of Nitrogen-Containing Molecular Scaffolds

The ability of ethyl formimidate to react with nucleophiles is the cornerstone of its application in building nitrogenous molecular frameworks. It serves as a precursor for both acyclic and cyclic structures, including important classes of heterocyclic compounds.

While not a direct one-step synthesis, this compound is a key reagent in the formation of highly functionalized enamine systems that are precursors or analogs to β-enaminones. The classical synthesis of β-enaminones involves the condensation of a 1,3-dicarbonyl compound with an amine. However, this compound provides an alternative route by reacting with compounds containing an active methylene (B1212753) group, such as derivatives of cyanoacetic acid.

For example, the reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate, which serves as a synthetic equivalent of this compound, yields ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate. rsc.org This product is a functionalized enamine derivative where the formimidate group has activated the molecule for subsequent cyclization reactions. These intermediates are pivotal for constructing more complex nitrogen-containing scaffolds. rsc.org

Table 1: Synthesis of β-Enaminone Precursors and Related Enamines

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Ethyl α-amino-α-cyanoacetate | Triethyl orthoformate | Acetonitrile, reflux, 45 min | Ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate | Good | rsc.org |

This table showcases the formation of activated enamine systems, which are key intermediates in the synthesis of nitrogen-containing heterocycles.

This compound and its derivatives are instrumental in synthesizing a variety of complex heterocyclic compounds. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, produces an imidate salt, often called a Pinner salt. wikipedia.org These intermediates are highly reactive towards nucleophiles and are frequently used to construct heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.orgnih.gov

The general utility of imidates is well-established in the synthesis of heterocycles like imidazolines, oxazoles, and thiazolines. nih.gov Specifically, derivatives of this compound are used to create more complex and substituted ring systems. For instance, ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate, formed as described previously, can undergo intramolecular cyclization in the presence of an amine to yield 5-aminoimidazole derivatives. rsc.org This strategy is a cornerstone for building the core structure of purines.

Furthermore, Pinner salts derived from the reaction of substituted ethyl cyanoacetates with ethanol (B145695) and HCl are key intermediates for synthesizing 1,2,4-triazoles and pyrazolones. nih.gov The reaction of these imidate salts with nucleophiles like formylhydrazide or hydrazine (B178648) hydrate (B1144303) leads to cyclization, affording the desired heterocyclic products. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from this compound and its Derivatives

| Imidate Precursor | Reagent | Conditions | Heterocyclic Product | Ref |

|---|---|---|---|---|

| Ethyl N-(α-cyano-α-ethoxycarbonylmethyl)formimidate | Cyclohexylamine | Acetonitrile, reflux | 5-Amino-1-cyclohexylimidazole-4-carboxamide | rsc.org |

| Ethyl α,α-disubstituted cyanoacetate (B8463686) Pinner Salt | Formylhydrazide | Not specified | α,α-Disubstituted 2-(1H-1,2,4-triazol-3-yl)acetate | nih.gov |

This table illustrates the versatility of this compound derivatives in constructing various heterocyclic systems.

Role in Peptide and Amino Acid Analog Synthesis

The precise introduction of nitrogen-containing functional groups makes this compound a useful tool in the specialized fields of peptide and amino acid chemistry, particularly for creating non-standard analogs with potential therapeutic applications.

Peptidic 1-cyanopyrrolidines are a class of potent and selective inhibitors of cysteinyl cathepsins, enzymes implicated in various diseases. nih.gov The synthesis of these complex inhibitors involves introducing small peptidic substituents onto a 1-cyanopyrrolidine scaffold. This can be achieved by starting with proline or substituted aminopyrrolidines to build the core structure. nih.gov The subsequent coupling of amino acid residues or peptidic fragments allows for the optimization of binding interactions with the target enzyme. This approach has led to the discovery of highly potent inhibitors, such as a 1-cyano-D-proline derivative that inhibits Cathepsin L with picomolar efficacy. nih.gov The synthesis of the key (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate highlights a practical route to related structures used as DPP-IV inhibitors. beilstein-journals.org

α-Aminophosphonic acids are phosphorus analogs of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique biological properties, making them targets for drug discovery. researchgate.netnih.gov The primary synthetic routes to α-aminophosphonates are the Kabachnik-Fields reaction and the aza-Pudovik reaction, which typically involve the condensation of an amine, an oxo compound (aldehyde or ketone), and a P-reagent like a dialkyl phosphite (B83602). nih.govresearchgate.netsciforum.net A survey of established synthetic methodologies for α-aminophosphonic acids does not indicate that this compound is a standard reagent in these transformations. Its direct role in this specific area of amino acid analog synthesis is not prominently documented in widely available chemical literature.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.netarizona.edu These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of heterocyclic libraries for drug discovery. nih.govwiley.com

This compound and its synthetic equivalents, like triethyl orthoformate, are valuable components in MCRs designed to produce nitrogen-containing heterocycles. The reaction of ethyl α-amino-α-cyanoacetate with triethyl orthoformate can be the initial step in a sequence that, upon addition of another component, leads to complex fused heterocyclic systems like imidazo[1,5-a]imidazoles. rsc.org

A general strategy involves the in situ formation of a reactive intermediate from this compound that is then trapped by other components in the reaction mixture. For example, the reaction between this compound, an active methylene compound, and a dinucleophile (such as a hydrazine or substituted amine) in a one-pot process can provide direct access to complex heterocyclic scaffolds, embodying the efficiency of MCRs. The Pinner reaction followed by reaction with a nucleophile can also be considered a two-step, one-pot sequence, which aligns with the principles of multicomponent synthesis. nih.gov

As a Component in Ugi Reactions for N-Heterocycle Formation

While not a classical component in the canonical Ugi four-component reaction (Ugi-4CR), derivatives of this compound are powerful reagents in Ugi-like and post-Ugi cyclization strategies for synthesizing N-heterocycles. The Ugi reaction is renowned for its capacity to generate molecular diversity by combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. beilstein-journals.orgthieme-connect.de Its flexibility allows for the use of alternative components or bifunctional starting materials that can undergo subsequent intramolecular reactions to yield cyclic products. mdpi.com

A key example is the use of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. This compound reacts with various nucleophiles, such as amines, to form amidine intermediates. These intermediates are primed for intramolecular cyclization, leading to a variety of heterocyclic systems. For instance, its reaction with guanidine (B92328) can be directed to form pyrimidine (B1678525) derivatives through an unusual intramolecular cyclization process. researchgate.net Similarly, reactions with amino alcohols produce amidines that, in the presence of a base like DBU, cyclize to form substituted imidazoles. researchgate.net These subsequent cyclizations of the initial adducts are analogous to post-Ugi transformations, which are a cornerstone of diversity-oriented synthesis for creating complex heterocyclic scaffolds. mdpi.com

The reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds can lead to the formation of pyrrolo[4,3-b] researchgate.netnih.govdiazepines, demonstrating its utility in constructing fused heterocyclic systems. researchgate.net This reactivity highlights the role of this compound derivatives as synthons that introduce functionality amenable to complex cyclization cascades for N-heterocycle formation.

Table 1: Heterocycle Formation from an this compound Derivative

| Reactant 1 | Reactant 2 | Base/Conditions | Primary Product | Final Heterocycle | Ref |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidinium (B1211019) chloride | Sodium ethoxide, THF | Amidine intermediate | Pyrimidine derivative | researchgate.net |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols | DBU | Amidine intermediate | Substituted Imidazole (B134444) | researchgate.net |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Carbonyl compounds | Triethylamine | Schiff's base derivative | Pyrrolo[4,3-b] researchgate.netnih.govdiazepine | researchgate.net |

Precursor for Biologically Relevant Molecules and Intermediates

This compound and its analogues are valuable precursors in the synthesis of important biological molecules and their intermediates, including antibiotics and nucleoside analogues.

Synthesis of Bredinin and Amidine Conjugates

This compound derivatives are key intermediates in the synthesis of the immunosuppressive nucleoside antibiotic Bredinin and its analogues. In a reported synthesis of a carbocyclic analog of Bredinin, a crucial step involves the reaction of a cyclopentylamine (B150401) precursor with ethyl N-(carbamoylcyanomethyl)formimidate. nih.gov This reaction constructs the necessary framework which, after several transformations, undergoes cyclization with triethyl orthoformate to form the desired 4-carbamoyl-imidazolium-5-olate ring system characteristic of Bredinin. nih.govnih.gov

Furthermore, this compound derivatives are used to generate amidine conjugates, which are themselves important pharmacophores and synthetic intermediates. The reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with primary amines, such as amino alcohols, readily yields the corresponding amidine derivatives. researchgate.net These amidines can be isolated or used in situ for further transformations, such as base-catalyzed cyclizations to produce imidazole-containing heterocycles. researchgate.net

Table 2: Synthesis of Bredinin Analog and Amidine Conjugates

| Target Molecule | This compound Derivative | Key Reactant | Resulting Intermediate | Ref |

| Carbocyclic Bredinin Analog | Ethyl N-(carbamoylcyanomethyl)formimidate | (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] researchgate.netresearchgate.netdioxol-4-amine | Imidazole precursor | nih.gov |

| Amidine Conjugate | Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | Amino alcohols (e.g., HO(CH2)nNH2) | N-substituted amidine | researchgate.net |

Preparation of Pyrrolopyrimidine Derivatives for Biological Probes

Pyrrolopyrimidine scaffolds are present in numerous biologically active molecules and are of significant interest as kinase inhibitors and modulators of ion channels. nih.govsemanticscholar.org Their inherent biological activity makes them ideal candidates for development as biological probes to study cellular pathways. This compound derivatives serve as precursors to complex fused heterocyclic systems that are structurally related to pyrrolopyrimidines.

For example, ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate reacts with carbonyl compounds in the presence of a base, leading to a cascade of reactions that form pyrrolo[4,3-b] researchgate.netnih.govdiazepines. researchgate.net This synthesis demonstrates the utility of the formimidate moiety in constructing fused pyrrole (B145914) ring systems. While not a direct synthesis of a pyrrolopyrimidine, this strategy provides access to related polycyclic nitrogen heterocycles. The biological importance of the pyrrolopyrimidine core, which has been evaluated for anti-inflammatory activity and as modulators of SK channels, provides the rationale for synthesizing derivatives that can be used as probes to investigate these biological targets. nih.govnih.gov

Use in Synthetic Routes to Imipenem

This compound and its close analogues, such as methyl and benzyl (B1604629) formimidate, are critical reagents in the industrial synthesis of Imipenem, a broad-spectrum β-lactam antibiotic. researchgate.net Imipenem is derived from the natural product thienamycin (B194209), which is unstable in aqueous solution. The synthesis of the more stable Imipenem involves the introduction of an N-formimidoyl group onto the aminoethylthio side chain.

This transformation is typically achieved by reacting a protected thienamycin precursor with a formimidate reagent, such as benzyl formimidate. The reaction involves the nucleophilic attack of the primary amine on the side chain of the thienamycin core onto the formimidate, resulting in the formation of the N-formimidoyl group and displacement of the alcohol (e.g., ethanol from this compound). Subsequent deprotection yields the final Imipenem drug. This step is crucial for the stability and biological activity of the final molecule.

Table 3: Role of Formimidates in Imipenem Synthesis

| Precursor | Formimidate Reagent | Key Transformation | Product | Ref |

| Thienamycin derivative (with free amine on side chain) | Benzyl formimidate or Mthis compound | Formation of N-formimidoyl group on the side-chain amine | Protected Imipenem | researchgate.net |

Computational and Theoretical Investigations of Ethyl Formimidate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of molecules. scispace.commpg.de These calculations provide a static picture of the molecule, offering deep insights into its stability, reactivity, and intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. scispace.commpg.de For ethyl formimidate, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net In this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed over the C=N double bond.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. scispace.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Illustrative DFT-Calculated Reactivity Descriptors for this compound

This table presents hypothetical values for this compound to illustrate the typical output of a DFT analysis. The values are based on general ranges observed for similar organic molecules.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. ossila.com |

| LUMO Energy | ELUMO | - | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. ossila.com |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.3 eV | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential | IP | -EHOMO | 6.8 eV | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 0.5 eV | The energy released when an electron is added. |

| Global Hardness | η | (IP - EA) / 2 | 3.15 eV | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity | χ | (IP + EA) / 2 | 3.65 eV | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | χ2 / (2η) | 2.12 eV | A measure of the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular interactions. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org

For this compound, NBO analysis would elucidate the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. researchgate.net This involves analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, such as hyperconjugation. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen and oxygen lone pairs into the antibonding π*(C=N) orbital.

Illustrative NBO Donor-Acceptor Interactions for this compound

This table provides a hypothetical NBO analysis for this compound, showing potential intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=N) | 35.50 | Lone pair delocalization |

| LP(2) O | σ(N-C) | 5.80 | Hyperconjugation |

| σ(C-H) | σ(C-N) | 4.20 | Hyperconjugation |

| σ(C-C) | σ(O-C) | 2.15 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites within a molecule. wolfram.comlibretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would show a significant negative potential around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone electron pairs. These sites would be the primary centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the ethyl group and the imino (N-H) group would exhibit a positive potential, making them susceptible to attack by nucleophiles.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. dtic.mil The study of NLO properties is crucial for the development of materials used in optoelectronics, including technologies for optical switching and frequency conversion. nih.gov

Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Polarizability measures the linear response of the electron cloud to an electric field, while hyperpolarizability describes the non-linear response. Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit high NLO activity. For this compound, theoretical calculations would quantify these properties to assess its potential as an NLO material.

Illustrative Calculated NLO Properties for this compound

This table shows hypothetical NLO property values for this compound to exemplify the results of such a computational study.

| Property | Symbol | Illustrative Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | 2.1 D | Measures the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | 45 x 10-24 esu | Average linear response to an electric field. |

| First Hyperpolarizability | βtot | 150 x 10-30 esu | Measure of the second-order nonlinear optical response. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular interactions and conformational changes in a more realistic environment, such as in a solvent. nih.gov

MD simulations of this compound can be used to explore its conformational landscape and intermolecular interactions. nih.gov By simulating the molecule in a solvent (e.g., water or an organic solvent), researchers can study how the molecule rotates, vibrates, and interacts with its surroundings.

Analysis of Hydrogen Bonding Networks and Stabilization Energies

Computational studies, particularly those employing molecular dynamics simulations and quantum chemistry methods, have been instrumental in characterizing the hydrogen bonding (H-bonding) networks within systems containing formimidate-like structures. While direct computational studies on this compound are not extensively detailed in the provided results, valuable insights can be drawn from theoretical investigations of structurally related molecules like formamide (B127407).

Molecular dynamics simulations performed on liquid formamide have revealed the existence of a continuous hydrogen-bonded network. nih.gov These studies, comparing potential models like OPLS and Cordeiro with experimental X-ray and neutron diffraction data, have shown that the Cordeiro model provides a slightly better fit in the hydrogen-bonded region. nih.gov The analysis of radial distribution functions, orientational correlation functions, and energy distribution functions provides a deeper understanding of the clustering properties and topology of these networks. nih.gov It has been demonstrated that in liquid formamide, a broad distribution of ring sizes exists within the hydrogen-bonded network, with a maximum around 11, indicating a significantly different topology compared to water. nih.gov

The strength and nature of hydrogen bonds can be further elucidated using methods like the quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis. These techniques have been applied to study the hydrogen bonding interactions in systems like cysteine-formaldehyde complexes. researchgate.net Such analyses can reveal the characteristics of the interactions, including the degree of cooperativity, where the formation of one hydrogen bond can strengthen adjacent intramolecular H-bonds. researchgate.net They can also distinguish the predominant orbital interactions contributing to the formation of the complex. researchgate.net

The following table summarizes the benchmark stabilization energies for formamide tetramers, which serve as a model for understanding the energetics of hydrogen bonding in related systems like this compound.

| System | Computational Method | Basis Set | Calculated Stabilization Energy (kcal/mol) |

| Formamide Tetramer | MP2/aug-cc-pVXZ (extrapolated to infinite basis) + CCSD(T) correction | 6-31G*(0.25) for correction | 4.6 - 6.7 nih.gov |

Advanced Spectroscopic Characterization in Ethyl Formimidate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of ethyl formimidate in solution. creative-biostructure.com Both ¹H and ¹³C NMR provide critical data on the electronic environment of individual atoms, enabling detailed structural and conformational analysis. creative-biostructure.comresearchgate.net

¹H NMR and ¹³C NMR for Structural Elucidation and Conformational Analysis

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of information. The chemical shifts of the protons and carbons are indicative of their local electronic environments. oregonstate.edulibretexts.org For instance, in substituted ethyl N-aryl formimidates, the chemical shifts of the ethyl group and the aromatic ring carbons can be precisely assigned. researchgate.net

Conformational analysis of formimidates, which can exist as E and Z isomers due to restricted rotation around the C=N double bond, is a key application of NMR. nih.govlew.ro The relative populations of these isomers can be determined by integrating the signals corresponding to each form. nih.gov Furthermore, temperature-dependent NMR studies can provide insights into the rotational energy barriers between conformers. researchgate.netnih.gov Theoretical calculations are often used in conjunction with NMR data to determine the most stable conformations. auremn.org.br

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Ethyl N-(4-chlorophenyl)formimidate | CDCl₃ | δ 1.35 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂), 7.0-7.8 (m, 4H, Ar-H), 8.1 (s, 1H, N=CH) | δ 14.5 (CH₃), 63.0 (OCH₂), 121-135 (Ar-C), 158.0 (N=CH) | researchgate.net |

| Ethyl N-(4-methylphenyl)formimidate | CDCl₃ | δ 1.34 (t, 3H, CH₃), 2.3 (s, 3H, Ar-CH₃), 4.22 (q, 2H, OCH₂), 7.0-7.6 (m, 4H, Ar-H), 8.05 (s, 1H, N=CH) | δ 14.6 (CH₃), 20.8 (Ar-CH₃), 62.8 (OCH₂), 120-138 (Ar-C), 158.2 (N=CH) | researchgate.net |

Application in Reaction Monitoring and Intermediate Identification

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. magritek.comrsc.orgnih.gov Its quantitative nature allows for the determination of reaction kinetics and endpoints by observing the change in signal intensities of reactants and products over time. magritek.comosf.io This technique is non-destructive and provides structural information about the species present in the reaction mixture. magritek.com For example, the formation of this compound from the reaction of an amine with triethyl orthoformate can be followed by monitoring the appearance of the characteristic formimidate proton signal in the ¹H NMR spectrum. mdpi.com Furthermore, unstable intermediates in complex reaction pathways involving this compound derivatives can be detected and characterized. researchgate.net

Spectroscopic Differentiation of Isomers

NMR spectroscopy is particularly adept at distinguishing between isomers, including the E and Z isomers of formimidates. creative-biostructure.commagritek.comyoutube.com The different spatial arrangement of substituents around the C=N bond in E and Z isomers results in distinct chemical shifts for the nuclei in their proximity. nih.govresearchgate.net For instance, the formyl proton (N=CH) often shows a noticeable difference in chemical shift between the E and Z forms. lew.ro Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively assign the stereochemistry by identifying through-space interactions between protons. lew.ro Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are also instrumental in the unambiguous assignment of all proton and carbon signals for each isomer. creative-biostructure.comnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

Identification of Key Functional Groups and Characteristic Vibrational Modes

In the context of this compound, IR spectroscopy is primarily used to confirm the presence of key functional groups. The most significant absorption bands include:

C=N Stretch: The imine group gives rise to a characteristic stretching vibration in the region of 1680-1620 cm⁻¹. For ethyl N-aryl formimidates, this band is observed around 1665-1568 cm⁻¹. mdpi.com

C-O Stretch: The C-O single bond of the ethoxy group shows strong absorptions in the 1300-1000 cm⁻¹ region. orgchemboulder.comdocbrown.info

C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl group and any aromatic rings are typically observed in the 3000-2850 cm⁻¹ range. docbrown.info

The precise position of these bands can provide subtle information about the molecular structure and bonding.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

| Imine (C=N) | Stretch | 1665–1568 | mdpi.com |

| Alkyl C-H | Stretch | 2958–2946 | mdpi.com |

| C-O | Stretch | 1300–1000 | orgchemboulder.comdocbrown.info |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk For this compound, which is isomeric with compounds like methyl acetate, mass spectrometry can reveal structural details through its unique fragmentation. researchgate.net The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. docbrown.info The fragmentation pattern, which results from the cleavage of specific bonds within the ion, provides a fingerprint that can be used for identification. libretexts.orgmiamioh.edu For ethyl formate (B1220265), an isomer of this compound, characteristic fragment ions include [C₂H₅O]⁺ (m/z 45) and [CHO]⁺ (m/z 29). While specific fragmentation data for this compound is less commonly published, analysis would proceed by identifying the molecular ion and rationalizing the major fragment peaks based on the stability of the resulting cations and neutral losses.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) analysis involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

While a single-crystal structure of the parent this compound is not available in the surveyed literature, structural studies on derivatives containing the this compound moiety provide crucial insights. For instance, in several complex molecules incorporating an ethyl (E)-N-arylformimidate group, the formimidate functional group (N=CH-O-CH₂CH₃) was found to be essentially planar. mdpi.com This planarity suggests significant delocalization of electrons across the N=C-O system. Such studies establish the precise bond lengths and angles of the formimidate group within a crystalline environment, confirming its covalent structure.

The data from SCXRD also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Understanding these interactions is key to explaining the physical properties of the solid.

In studies of crystals containing the this compound group, the primary intermolecular interactions observed are weak hydrogen bonds. mdpi.com The imino nitrogen and the ether oxygen atoms act as hydrogen bond acceptors, forming contacts with hydrogen atoms from adjacent molecules. Specific interactions identified include:

C—H···O hydrogen bonds: Involving the formimidate oxygen.

C—H···N hydrogen bonds: Involving the imino nitrogen.

C—H···π interactions: Where C-H bonds interact with aromatic rings present elsewhere in the derivative molecules. mdpi.com

These weak but numerous interactions collectively stabilize the crystal lattice. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, has confirmed the prevalence of these C-H based hydrogen bonds in the crystal packing of this compound derivatives. mdpi.com

The imino (C=N) double bond in this compound can exist as one of two stereoisomers: E (entgegen, opposite) or Z (zusammen, together), depending on the relative orientation of substituents around the double bond. Single-crystal X-ray diffraction provides an unambiguous method to determine this stereochemistry.

In all reported crystal structures of derivatives containing the this compound moiety, the functional group was found to exclusively adopt the E configuration. mdpi.com The priority groups for the Cahn-Ingold-Prelog system are the -OCH₂CH₃ group on the carbon and the lone pair or attached group on the nitrogen. The X-ray data shows that the ethoxy group and the substituent on the nitrogen are on opposite sides of the C=N double bond. This experimental confirmation of the E geometry is crucial for understanding the molecule's shape and reactivity.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₇NO |

| This compound hydrochloride | C₃H₈ClNO |

Exploration of Ethyl Formimidate Derivatives and Analogues

Structure-Reactivity Relationships in Substituted Ethyl Formimidates

The reactivity of the ethyl formimidate core is highly sensitive to the nature of the substituents attached to it. These substituents exert both electronic and steric effects, which modulate the molecule's behavior in chemical reactions.

The substitution on the nitrogen and carbon atoms of the formimidate group dictates the molecule's reactivity profile. Alkyl and aryl groups can introduce significant steric bulk and can either donate or withdraw electron density, thereby influencing the reaction pathways.

Steric Effects: The size of the substituent group plays a critical role. Bulky alkyl or aryl groups can hinder the approach of reagents to the reactive sites of the formimidate, primarily the imino carbon. For instance, in reactions where the formimidate acts as an electrophile, a large substituent on the nitrogen can sterically shield the carbon atom from nucleophilic attack. This effect is additive; as the size of the N-alkyl group increases (e.g., from methyl to ethyl to propyl), undesirable side reactions like cyclization can be suppressed in favor of desired rearrangements. mdpi.com The branching of alkyl groups, such as using a tert-butyl group, has a profound steric influence that can preempt certain reaction pathways. mdpi.com

Electronic Effects: The electronic nature of aryl substituents on the nitrogen atom significantly alters the electron density of the formimidate system.

Electron-withdrawing groups (e.g., nitro, cyano, halo) on the aryl ring decrease the electron density on the nitrogen atom. This makes the imino carbon more electrophilic and susceptible to nucleophilic attack. A more electron-withdrawing substituent can stabilize anionic intermediates formed during a reaction, thereby favoring specific pathways. mdpi.com

Electron-donating groups (e.g., methoxy, alkyl) increase the electron density on the nitrogen, which in turn can be delocalized onto the imino carbon. This reduces the carbon's electrophilicity. In some cases, this increased electron-donating character is a desirable trait for building blocks used in fluorescent materials. rsc.org

These effects are often considered in tandem, as a bulky electron-withdrawing group might present a different reactivity profile than a small one. Quantitative descriptions of these properties are essential for establishing structure-activity relationships and predicting the behavior of these compounds. nih.gov

Table 1: Influence of Substituents on this compound Reactivity

| Substituent Type | Effect Type | General Impact on Reactivity | Example Groups |

|---|---|---|---|

| Small Alkyl (on N) | Steric | Low steric hindrance, allows easier access to the imino carbon. | Methyl, Ethyl |

| Bulky Alkyl (on N) | Steric | High steric hindrance, can block or slow down reactions at the imino carbon; may favor alternative pathways. mdpi.com | Isopropyl, tert-Butyl |

| Aryl (on N) with Electron-Withdrawing Group | Electronic | Decreases electron density on nitrogen, making the imino carbon more electrophilic. mdpi.com | Nitrophenyl, Cyanophenyl |

| Aryl (on N) with Electron-Donating Group | Electronic | Increases electron density on nitrogen, making the imino carbon less electrophilic. rsc.org | Methoxyphenyl, Tolyl |

Synthesis and Reactivity of Specific Derivatives

The theoretical principles of structure and reactivity are borne out in the synthesis and application of specific this compound derivatives. These compounds serve as valuable intermediates, or "building blocks," for constructing more complex molecules, particularly heterocyclic systems. umich.edu